Ethyl 3-(2,6-dimethylpiperidin-1-yl)propanoate Ethyl 3-(2,6-dimethylpiperidin-1-yl)propanoate
Brand Name: Vulcanchem
CAS No.: 105836-42-8
VCID: VC8044676
InChI: InChI=1S/C12H23NO2/c1-4-15-12(14)8-9-13-10(2)6-5-7-11(13)3/h10-11H,4-9H2,1-3H3
SMILES: CCOC(=O)CCN1C(CCCC1C)C
Molecular Formula: C12H23NO2
Molecular Weight: 213.32 g/mol

Ethyl 3-(2,6-dimethylpiperidin-1-yl)propanoate

CAS No.: 105836-42-8

Cat. No.: VC8044676

Molecular Formula: C12H23NO2

Molecular Weight: 213.32 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-(2,6-dimethylpiperidin-1-yl)propanoate - 105836-42-8

Specification

CAS No. 105836-42-8
Molecular Formula C12H23NO2
Molecular Weight 213.32 g/mol
IUPAC Name ethyl 3-(2,6-dimethylpiperidin-1-yl)propanoate
Standard InChI InChI=1S/C12H23NO2/c1-4-15-12(14)8-9-13-10(2)6-5-7-11(13)3/h10-11H,4-9H2,1-3H3
Standard InChI Key AHWZPSGTCFEGAT-UHFFFAOYSA-N
SMILES CCOC(=O)CCN1C(CCCC1C)C
Canonical SMILES CCOC(=O)CCN1C(CCCC1C)C

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, ethyl 3-(2,6-dimethylpiperidin-1-yl)propanoate, reflects its two main components:

  • A 2,6-dimethylpiperidine ring, a six-membered tertiary amine with methyl groups at positions 2 and 6.

  • An ethyl propanoate group attached to the piperidine nitrogen via a three-carbon chain.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC12H23NO2\text{C}_{12}\text{H}_{23}\text{NO}_2
Molecular Weight213.32 g/mol
CAS Number105836-42-8
Heavy Atom Count15
Rotatable Bond Count5

The piperidine ring’s substitution pattern enhances steric hindrance, potentially influencing reactivity and intermolecular interactions .

Synthesis and Reactivity

Synthetic Pathways

While no direct synthesis protocol is available in the provided sources, analogous methods for piperidine-containing esters suggest feasible routes:

  • Mannich Reaction: Condensation of 2,6-dimethylpiperidine with ethyl acrylate under acidic conditions .

  • Esterification: Reaction of 3-(2,6-dimethylpiperidin-1-yl)propanoic acid with ethanol in the presence of a catalyst (e.g., H2SO4\text{H}_2\text{SO}_4) .

Table 2: Hypothetical Synthesis Conditions

StepReagents/ConditionsYield (Estimated)
12,6-Dimethylpiperidine, ethyl acrylate, HCl, 80°C60–75%
2Ethanol, H2SO4\text{H}_2\text{SO}_4, reflux85–90%

The compound’s ester group is susceptible to hydrolysis, forming the corresponding carboxylic acid under basic or acidic conditions .

Physicochemical Properties

Experimental and Predicted Data

Limited experimental data are available, but computational models provide insights:

Table 3: Physicochemical Properties

PropertyValue/DescriptionMethod/Source
LogP (Partition Coeff.)~3.1 (Predicted)Analogous to
Boiling PointNot reported
SolubilityLikely soluble in organic solvents (e.g., DCM, THF) ,
StabilityHydrolytically labile in acidic/basic media

The LogP value suggests moderate lipophilicity, aligning with its potential to cross biological membranes .

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